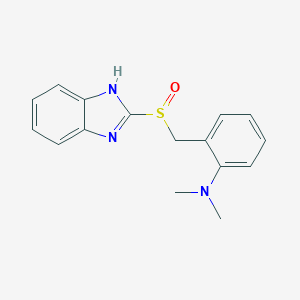

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole

Descripción general

Descripción

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole, also known as NC-1300, is a compound that belongs to the class of benzimidazole derivatives. It is primarily recognized for its potent proton pump inhibitory activity, which makes it a valuable compound in the treatment of gastric and duodenal ulcers. The compound works by inhibiting the activity of H+K+ATPase in the gastric mucosa, thereby reducing gastric acid secretion .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole typically involves the reaction of 2-dimethylaminobenzyl chloride with benzimidazole in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The sulfinyl group is introduced through an oxidation reaction using an appropriate oxidizing agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone.

Reduction: The compound can be reduced to remove the sulfinyl group.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of the corresponding sulfone derivative.

Reduction: Formation of the benzimidazole derivative without the sulfinyl group.

Substitution: Formation of various substituted benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

The compound belongs to the class of benzimidazole derivatives and is primarily recognized for its potent proton pump inhibitory activity. Its mechanism involves the inhibition of the HKATPase enzyme in gastric mucosa, which is crucial for gastric acid secretion. By inhibiting this enzyme, NC-1300 reduces gastric acid production, making it a potential therapeutic agent for conditions like gastric and duodenal ulcers .

Chemistry

- Model Compound : NC-1300 is utilized as a model compound to study proton pump inhibitors (PPIs) and their mechanisms. The structural characteristics of NC-1300 allow researchers to explore modifications that could enhance its efficacy or reduce side effects.

Biology

- Cellular Studies : The compound has been investigated for its effects on cellular processes involving proton pumps. Studies indicate that NC-1300 can inhibit contractions in smooth muscle tissues without affecting acetylcholine-stimulated contractions at lower concentrations . This specificity makes it a valuable tool in understanding the role of proton pumps in various biological systems.

Medicine

- Therapeutic Potential : NC-1300 has shown promise in treating gastric and duodenal ulcers due to its ability to significantly inhibit gastric secretion in animal models. In studies involving pylorus-ligated rats, NC-1300 demonstrated a long-lasting inhibitory effect on gastric secretion, providing insights into its potential as a therapeutic agent .

- Gastroprotective Effects : The compound has also been noted for its protective effects on the gastric mucosa against damage induced by stress or nonsteroidal anti-inflammatory drugs (NSAIDs). This property suggests that NC-1300 may not only serve as an acid reducer but also as a mucosal protector .

Comparative Analysis with Other Benzimidazole Derivatives

| Compound | Mechanism of Action | Therapeutic Use | Unique Features |

|---|---|---|---|

| NC-1300 | HKATPase inhibitor | Gastric/duodenal ulcers | Long-lasting effect (>24 hours) |

| Omeprazole | HKATPase inhibitor | Gastric ulcers | Widely used PPI |

| Lansoprazole | HKATPase inhibitor | GERD | Rapid onset of action |

| Pantoprazole | HKATPase inhibitor | Erosive esophagitis | Less interaction with CYP enzymes |

Study 1: Pharmacological Properties

A study published in PubMed evaluated the pharmacological properties of NC-1300, confirming its efficacy comparable to omeprazole in inhibiting gastric acid secretion. The study demonstrated that NC-1300 protects against mucosal damage induced by various stressors, highlighting its dual role as both an antisecretory and gastroprotective agent .

Study 2: Biochemical Analysis

Research conducted on the biochemical properties of NC-1300 revealed that it does not affect histamine-stimulated atrial beating frequency at tested concentrations, indicating selective action on gastric tissues. This selectivity may reduce potential cardiovascular side effects commonly associated with other PPIs .

Mecanismo De Acción

The primary mechanism of action of 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole involves the inhibition of the H+K+ATPase enzyme in the gastric mucosa. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, the compound effectively reduces gastric acid secretion, providing relief from conditions such as gastric and duodenal ulcers .

Comparación Con Compuestos Similares

Similar Compounds

Omeprazole: Another benzimidazole derivative with similar proton pump inhibitory activity.

Lansoprazole: A proton pump inhibitor with a similar mechanism of action.

Pantoprazole: Another compound in the same class with similar therapeutic effects.

Uniqueness

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole is unique due to its specific structural features, which confer potent and long-lasting proton pump inhibitory activity. Its efficacy in reducing gastric acid secretion and protecting the gastric mucosa from damage makes it a valuable compound in the treatment of gastric and duodenal ulcers .

Actividad Biológica

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole, also known as NC-1300, is a benzimidazole derivative recognized for its significant biological activity, particularly as a proton pump inhibitor (PPI). This compound has garnered interest due to its potential applications in treating gastric and duodenal ulcers by inhibiting gastric acid secretion.

The primary mechanism of action of NC-1300 is the inhibition of the HKATPase enzyme located in the gastric mucosa. This enzyme plays a crucial role in the final step of gastric acid production. By inhibiting this enzyme, NC-1300 effectively reduces gastric acid secretion, which is beneficial in managing conditions associated with excessive gastric acidity, such as peptic ulcers .

Inhibition Studies

Research indicates that NC-1300 exhibits potent inhibition of HKATPase at physiological pH levels. In studies involving rabbit gastric mucosa, NC-1300 demonstrated an inhibitory efficacy comparable to that of omeprazole, a well-established proton pump inhibitor . The compound's effects were observed to last over 24 hours in vivo, indicating its potential for long-lasting therapeutic benefits.

Effects on Gastrointestinal Function

In pharmacological evaluations, NC-1300 did not affect acetylcholine-stimulated contractions in guinea pig ileum at lower concentrations (10 M), but it did exhibit non-competitive inhibition at higher concentrations (10 M). Additionally, it showed no significant impact on histamine-stimulated atrial beating frequency at both tested concentrations .

Protective Effects on Gastric Mucosa

NC-1300 has been shown to offer protective effects on the gastric mucosa against various damaging agents. In experimental models involving pylorus-ligated rats, pretreatment with NC-1300 resulted in significant protection against mucosal damage caused by stressors such as water immersion and nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin. This protective effect is primarily attributed to its antisecretory activity .

Comparative Analysis with Other PPIs

| Compound Name | Mechanism of Action | Duration of Action | Efficacy Comparison |

|---|---|---|---|

| NC-1300 | HKATPase inhibition | >24 hours | Comparable to omeprazole |

| Omeprazole | HKATPase inhibition | 24 hours | Benchmark |

| Lansoprazole | HKATPase inhibition | 24 hours | Similar |

| Pantoprazole | HKATPase inhibition | 24 hours | Similar |

Case Studies and Research Findings

- Gastric Ulcer Protection : In a study involving pylorus-ligated rats, NC-1300 was administered orally and intraduodenally. The results indicated a dose-dependent reduction in gastric secretion and protection against ulceration caused by various stressors .

- Antitumor Activity : While the primary focus of NC-1300 has been on gastrointestinal applications, related benzimidazole derivatives have shown promising antitumor activity. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit cell proliferation in cancer cell lines, indicating a broader potential for therapeutic applications beyond gastrointestinal disorders .

- Antimicrobial Properties : Some studies have suggested that benzimidazole derivatives may possess antimicrobial properties, although specific research on NC-1300's antimicrobial activity remains limited. Further exploration could yield insights into additional therapeutic uses .

Propiedades

Número CAS |

100924-68-3 |

|---|---|

Fórmula molecular |

C16H17N3OS |

Peso molecular |

299.4 g/mol |

Nombre IUPAC |

2-(1H-benzimidazol-2-ylsulfinylmethyl)-N,N-dimethylaniline |

InChI |

InChI=1S/C16H17N3OS/c1-19(2)15-10-6-3-7-12(15)11-21(20)16-17-13-8-4-5-9-14(13)18-16/h3-10H,11H2,1-2H3,(H,17,18) |

Clave InChI |

JVIHSTYYPRUSFG-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 |

SMILES canónico |

CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 |

Sinónimos |

2-((2-dimethylaminobenzyl)sulfinyl)benzimidazole NC 1300 NC-1300 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.